molecular formula C11H16N2O6S2 B2809463 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid CAS No. 2305552-18-3

3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid

Cat. No.: B2809463
CAS No.: 2305552-18-3
M. Wt: 336.38
InChI Key: RJUZQIHONNWUCC-UHFFFAOYSA-N
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Description

3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid is a complex organic compound characterized by its unique structure, which includes a butanoic acid backbone with a sulfonylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the sulfonylation of a pyridine derivative, followed by the introduction of the butanoic acid moiety through a series of coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen atoms into the molecule.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets within biological systems. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid
  • 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]pentanoic acid

Uniqueness

Compared to similar compounds, 3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butanoic acid moiety, combined with the sulfonylamino group, allows for specific interactions with biological targets that may not be possible with other similar compounds.

Properties

IUPAC Name

3-methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6S2/c1-11(2,6-10(14)15)13-21(18,19)8-4-5-9(12-7-8)20(3,16)17/h4-5,7,13H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUZQIHONNWUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NS(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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